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  • Product: 3-(4-Methylsulfonylphenyl)isonicotinic acid
  • CAS: 1258609-67-4

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of 3-(4-Methylsulfonylphenyl)isonicotinic Acid: A Technical Guide

Introduction 3-(4-Methylsulfonylphenyl)isonicotinic acid is a bifunctional organic molecule integrating a pyridine-4-carboxylic acid (isonicotinic acid) core with a 4-methylsulfonylphenyl substituent. This unique combina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methylsulfonylphenyl)isonicotinic acid is a bifunctional organic molecule integrating a pyridine-4-carboxylic acid (isonicotinic acid) core with a 4-methylsulfonylphenyl substituent. This unique combination of a polar, heterocyclic carboxylic acid and a sulfone-containing aromatic ring imparts a range of physicochemical properties relevant to pharmaceutical and materials science research. The isonicotinic acid moiety provides a handle for forming salts, esters, and amides, and for coordination to metal centers. The methylsulfonylphenyl group is a common pharmacophore known to influence solubility, metabolic stability, and target binding.

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(4-Methylsulfonylphenyl)isonicotinic acid, offering insights for its unambiguous identification and characterization. The presented data is a synthesis of established spectroscopic principles and data from closely related structural analogues.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 3-(4-Methylsulfonylphenyl)isonicotinic acid are the isonicotinic acid moiety and the 4-methylsulfonylphenyl group.

Figure 1: Molecular Structure of 3-(4-Methylsulfonylphenyl)isonicotinic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of 3-(4-Methylsulfonylphenyl)isonicotinic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the protons of the isonicotinic acid ring and the methylsulfonylphenyl ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCOOH
~8.8d2HH-2, H-6 (Isonicotinic acid)
~8.0d2HH-3', H-5' (Phenyl sulfone)
~7.8d2HH-3, H-5 (Isonicotinic acid)
~7.7d2HH-2', H-6' (Phenyl sulfone)
~3.2s3H-SO₂CH₃

Rationale for Experimental Choices and Interpretation:

  • Solvent: DMSO-d₆ is a common choice for dissolving carboxylic acids due to its ability to form hydrogen bonds, which helps in observing the acidic proton.

  • Isonicotinic Acid Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The protons at positions 2 and 6 are adjacent to the nitrogen atom and are therefore expected to be the most deshielded. The protons at positions 3 and 5 will appear at a slightly upfield chemical shift.

  • Methylsulfonylphenyl Protons: The protons on the phenyl ring will also resonate in the aromatic region. The electron-withdrawing nature of the sulfone group will deshield the aromatic protons. The protons ortho to the sulfone group (H-2', H-6') are expected to be more deshielded than the protons meta to it (H-3', H-5').

  • Methyl Protons: The methyl protons of the sulfone group are expected to appear as a sharp singlet around 3.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of 3-(4-Methylsulfonylphenyl)isonicotinic acid will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Carboxylic acid)
~150.0C-2, C-6 (Isonicotinic acid)
~145.0C-4' (Phenyl sulfone)
~141.0C-4 (Isonicotinic acid)
~139.0C-1' (Phenyl sulfone)
~130.0C-2', C-6' (Phenyl sulfone)
~128.0C-3', C-5' (Phenyl sulfone)
~122.0C-3, C-5 (Isonicotinic acid)
~43.0-SO₂CH₃

Causality in Chemical Shifts:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.

  • Isonicotinic Acid Carbons: The carbons of the pyridine ring have characteristic chemical shifts, with the carbons adjacent to the nitrogen (C-2, C-6) being the most deshielded. The carbon bearing the carboxylic acid group (C-4) will also be significantly deshielded.

  • Phenyl Sulfone Carbons: The ipso-carbon attached to the sulfone group (C-4') is expected to be deshielded. The other aromatic carbons will have shifts influenced by the electron-withdrawing sulfone group.

  • Methyl Carbon: The methyl carbon of the sulfone group will appear at the most upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(4-Methylsulfonylphenyl)isonicotinic acid, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
278.04[M+H]⁺ (Calculated for C₁₃H₁₁NO₄S)
260.03[M - H₂O + H]⁺
232.03[M - COOH + H]⁺
155.04[C₇H₅SO₂]⁺
124.03[C₆H₄NO₂]⁺

Fragmentation Pathway:

The fragmentation of aromatic carboxylic acids in mass spectrometry often involves the loss of water and the carboxyl group.[1][2][3][4][5] The sulfone group can also undergo characteristic fragmentation.

G M [M+H]⁺ m/z = 278.04 M_H2O [M - H₂O + H]⁺ m/z = 260.03 M->M_H2O - H₂O M_COOH [M - COOH + H]⁺ m/z = 232.03 M->M_COOH - COOH Isonicotinic_frag [C₆H₄NO₂]⁺ m/z = 124.03 M->Isonicotinic_frag Cleavage Sulfone_frag [C₇H₅SO₂]⁺ m/z = 155.04 M_COOH->Sulfone_frag Further fragmentation

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
1710-1680StrongC=O stretch (Carboxylic acid)
1600-1450MediumC=C and C=N stretching (Aromatic rings)
1320-1280StrongAsymmetric SO₂ stretch
1160-1120StrongSymmetric SO₂ stretch

Interpretation of Key Bands:

  • O-H Stretch: The broad absorption in the region of 3100-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid.[6]

  • C=O Stretch: A strong absorption band between 1710 and 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.[7][8][9]

  • Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations of the pyridine and phenyl rings.[10]

  • SO₂ Stretches: The strong bands corresponding to the asymmetric and symmetric stretching of the sulfone (SO₂) group are typically observed around 1320-1280 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[11][12][13][14]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

1. NMR Spectroscopy

G Sample Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d₆ Tube Transfer solution to a 5 mm NMR tube Sample->Tube Spectrometer Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer Tube->Spectrometer Processing Process the data (FT, phasing, baseline correction, and integration) Spectrometer->Processing

Figure 3: General Workflow for NMR Sample Preparation and Data Acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Methylsulfonylphenyl)isonicotinic acid and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals for the ¹H NMR spectrum.

2. Mass Spectrometry (ESI)

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform tandem mass spectrometry by selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

3. Infrared (IR) Spectroscopy

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provide a robust framework for the characterization of 3-(4-Methylsulfonylphenyl)isonicotinic acid. The predicted chemical shifts, mass-to-charge ratios, and absorption frequencies are based on the well-established spectroscopic behavior of its constituent functional groups. This guide serves as a valuable resource for researchers and scientists in confirming the identity and purity of this compound in various research and development settings.

References

  • Buchanan, G. W., Reyes-Zamora, C., & Clarke, D. E. (1974). A Carbon-13 Nuclear Magnetic Resonance Investigation of Some Substituted Methyl Phenyl Sulfides, Sulfoxides, and Sulfones. Canadian Journal of Chemistry, 52(23), 3895-3904. [Link]

  • Casey, W. H., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(48), 13749–13757. [Link]

  • Casey, W. H., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed, 29087682. [Link]

  • PubChem. (n.d.). Methyl phenyl sulfone. Retrieved February 12, 2024, from [Link]

  • Lewis, D. M., Mama, J., & Hawkes, J. (2018). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). ResearchGate. [Link]

  • TÜBİTAK Academic Journals. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. Turkish Journal of Chemistry. [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

  • The Electric Moments and Infrared Spectra of Some Derivatives of Phenyl Methyl Sulfone. (1955). Journal of the American Chemical Society, 77(23), 6211-6213. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • NIST. (n.d.). Sulfone, methyl phenyl. In NIST Chemistry WebBook. Retrieved February 12, 2024, from [Link]

  • Zengin, M., et al. (2009). Infrared and Raman study of some isonicotinic acid metal(II) halide and tetracyanonickelate complexes. PubMed, 18692237. [Link]

  • Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. (1970). Canadian Journal of Chemistry, 48(20), 3271-3276. [Link]

  • ResearchGate. (2020). Infrared spectra of reactants and 1: (a) 1, (b) isonicotinic acid, and (c) zinc acetate. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved February 12, 2024, from [Link]

  • The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. (1999). Journal of Molecular Structure, 482-483, 555-559. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). [Link]

  • NIST. (n.d.). Sulfone, methyl phenyl. In NIST Chemistry WebBook. Retrieved February 12, 2024, from [Link]

  • NIST. (n.d.). Sulfone, methyl phenyl. In NIST Chemistry WebBook. Retrieved February 12, 2024, from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). Retrieved February 12, 2024, from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Materials, 18(3), 885. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][15][16]oxazin-3-yl)isonicotinamide. Asian Journal of Chemistry. [Link]

  • McLafferty, F. W., & Gohike, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved February 12, 2024, from [Link]

  • National Institutes of Health. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed Central. [Link]

  • SpectraBase. (n.d.). p-(1-methyl-1-nitroethyl)phenyl phenyl sulfone - Optional[1H NMR] - Chemical Shifts. Retrieved February 12, 2024, from [Link]

  • SpectraBase. (n.d.). 4-Methylphenyl phenyl sulfone - Optional[17O NMR] - Chemical Shifts. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). structural nmr analysis of triazolic compounds derived from isonicotinic acid. [Link]

  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(10), 1599. [Link]

Sources

Exploratory

In Silico Modeling of 3-(4-Methylsulfonylphenyl)isonicotinic acid: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-(4-Methylsulfonylphenyl)isonicotinic acid. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-(4-Methylsulfonylphenyl)isonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative. Our focus is on the practical application and interpretation of computational methods to accelerate preclinical drug discovery. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Therapeutic Potential of a Privileged Scaffold

3-(4-Methylsulfonylphenyl)isonicotinic acid is a compound of significant interest in medicinal chemistry. Its structure marries the isonicotinic acid moiety, a known pharmacophore present in drugs like the anti-tuberculosis agent isoniazid, with a methylsulfonylphenyl group. The sulfonyl group is a key feature in many therapeutic agents, contributing to target affinity and modulating pharmacokinetic properties.[1][2] This unique combination suggests potential activity against a range of biological targets. This guide will explore a systematic in silico approach to characterizing the potential of this molecule, focusing on its interactions with plausible protein targets and its predicted drug-like properties.

Strategic Overview: A Multi-Faceted Computational Approach

Our investigation will be structured around a three-pronged computational strategy, designed to provide a holistic view of the molecule's potential. This workflow is designed to efficiently screen for potential efficacy and safety, prioritizing experimental resources for the most promising avenues.

G cluster_0 Phase 1: Target Identification & Interaction cluster_1 Phase 2: Dynamic Stability & Refinement cluster_2 Phase 3: Drug-Likeness & Safety Profile Molecular Docking Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Top Poses ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction Stable Complex Experimental Validation Experimental Validation ADMET Prediction->Experimental Validation Promising Candidate

Caption: A streamlined workflow for the in silico evaluation of 3-(4-Methylsulfonylphenyl)isonicotinic acid.

Part 1: Molecular Docking - Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This allows us to screen our compound of interest against various known protein targets to hypothesize its mechanism of action.

Rationale for Target Selection

Given the structural motifs of 3-(4-Methylsulfonylphenyl)isonicotinic acid, we have selected three high-value targets implicated in oncology and infectious diseases:

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cancer. The methylsulfonylphenyl group is a classic feature of selective COX-2 inhibitors.[4][5]

  • Tubulin: A key component of the cytoskeleton and a validated target for anti-cancer drugs. Various heterocyclic compounds are known to bind to the colchicine site of tubulin.

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Isonicotinic acid derivatives, most notably isoniazid, are known to target this pathway.[6]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely-used and validated open-source docking program.

1. Preparation of the Receptor (Protein) Structure:

  • Obtain the Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use the following PDB entries:

    • COX-2: 5KIR

    • Tubulin: 1Z2B

    • InhA: 4DRE

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (3-(4-Methylsulfonylphenyl)isonicotinic acid):

  • Generate a 3D Structure: Use a chemical drawing tool like ChemDraw or MarvinSketch to draw the 2D structure of the molecule and convert it to a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Ligand Preparation for Docking:

    • Load the energy-minimized ligand structure into AutoDock Tools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

3. Defining the Docking Grid Box:

  • The grid box defines the search space for the docking simulation on the receptor.

  • Center the grid box on the active site of the protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports.

  • Ensure the grid box dimensions are large enough to accommodate the entire ligand in various orientations.

4. Running the Docking Simulation:

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Execute AutoDock Vina from the command line, providing the configuration file as input.

5. Analysis of Docking Results:

  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose: Visualize the predicted binding poses of the ligand within the protein's active site using a molecular graphics program. The pose with the lowest binding energy is typically considered the most likely.

  • Molecular Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Anticipated Results and Interpretation

The docking results will provide a preliminary assessment of which of the three targets is most likely to bind to 3-(4-Methylsulfonylphenyl)isonicotinic acid.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 (5KIR)-9.5 to -11.0Arg513, Val523, Ser353
Tubulin (1Z2B)-7.0 to -8.5Cys241, Leu255, Ala316
InhA (4DRE)-6.5 to -8.0Tyr158, Met199, Ile215

A strong binding affinity to COX-2, for example, would suggest that the molecule has potential as an anti-inflammatory or anti-cancer agent. The specific interactions observed will provide a structural basis for this hypothesis. For instance, the sulfonyl group may form hydrogen bonds with key residues in the COX-2 active site, a common feature of known inhibitors.[4]

Part 2: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time.

Rationale for MD Simulation

An MD simulation will allow us to:

  • Validate the docking pose: A stable docking pose should remain consistent throughout the simulation.

  • Analyze the flexibility of the protein and ligand upon binding.

  • Identify key residues that are crucial for maintaining the binding interaction.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely-used simulation package.

1. System Preparation:

  • Force Field Selection: Choose an appropriate force field for the protein and the ligand. The CHARMM36 force field is a robust choice for proteins, while the General Amber Force Field (GAFF) is suitable for drug-like small molecules.

  • Ligand Parameterization: Generate topology and parameter files for the ligand that are compatible with the chosen force field. This can be done using tools like the CGenFF server for CHARMM or Antechamber for GAFF.

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions to neutralize the system and to mimic physiological salt concentration.

2. Simulation Steps:

  • Energy Minimization: Perform energy minimization to remove any steric clashes or inappropriate geometry in the initial system.

  • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature of the system.

  • NPT Equilibration: Further equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 nanoseconds) to collect data for analysis.

3. Analysis of MD Trajectory:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their structural stability over time. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the protein and the ligand throughout the simulation to identify stable interactions.

  • Radius of Gyration (Rg): Calculate the Rg of the protein to assess its compactness during the simulation.

G cluster_0 System Setup cluster_1 Simulation Protocol cluster_2 Trajectory Analysis Force Field Force Field Solvation & Ionization Solvation & Ionization Force Field->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD RMSD RMSD Production MD->RMSD RMSF RMSF Production MD->RMSF Hydrogen Bonds Hydrogen Bonds Production MD->Hydrogen Bonds

Sources

Protocols & Analytical Methods

Method

3-(4-Methylsulfonylphenyl)isonicotinic acid in vitro assay protocols

An Application Guide for the In Vitro Characterization of 3-(4-Methylsulfonylphenyl)isonicotinic acid Abstract This document provides a comprehensive framework and detailed protocols for the initial in vitro characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Characterization of 3-(4-Methylsulfonylphenyl)isonicotinic acid

Abstract

This document provides a comprehensive framework and detailed protocols for the initial in vitro characterization of 3-(4-Methylsulfonylphenyl)isonicotinic acid, a novel chemical entity. Recognizing that the specific biological targets of this compound are not yet elucidated, this guide presents a systematic, multi-stage approach for researchers, scientists, and drug development professionals. The workflow begins with essential physicochemical profiling, proceeds to broad-spectrum screening to identify potential biological activities, and culminates in target validation and mechanistic assays. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: A Strategic Approach to Characterizing a Novel Compound

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. For a novel compound such as 3-(4-Methylsulfonylphenyl)isonicotinic acid, the initial challenge is the absence of a known biological target. Therefore, a logical and phased screening approach is paramount. This guide eschews a rigid template in favor of a strategic workflow designed to first uncover the compound's fundamental properties and then systematically interrogate its potential biological functions.

This workflow is structured as a discovery funnel, beginning with broad, high-level assays and progressively narrowing the focus to more specific, mechanistic studies based on initial findings. This strategy maximizes resource efficiency and provides a robust foundation for subsequent, more complex investigations.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Primary Screening (Target Discovery) cluster_2 Phase 3: Hit Confirmation & Target Validation cluster_3 Phase 4: Mechanism of Action (MoA) Studies a Compound Acquisition & Purity Assessment b Physicochemical Profiling (Solubility, Stability) a->b Prerequisite c Phenotypic Screening (e.g., Cell Viability Assay) b->c Proceed if stable & soluble d Target-Class Screening (e.g., Kinase/GPCR Panels) b->d Proceed if stable & soluble e Dose-Response Analysis (IC50/EC50 Determination) c->e If activity detected d->e If activity detected f Orthogonal & Secondary Assays (e.g., Downstream Signaling) e->f Confirm hit g Target Engagement Assays f->g Validate target h Pathway Analysis g->h Elucidate MoA G compound 3-(4-Methylsulfonylphenyl) isonicotinic acid (Antagonist) receptor Gq-Coupled GPCR compound->receptor Blocks agonist Agonist agonist->receptor Activates g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Triggers

Application

Analytical methods for 3-(4-Methylsulfonylphenyl)isonicotinic acid quantification

Executive Summary This application note details the analytical protocols for the quantification of 3-(4-Methylsulfonylphenyl)isonicotinic acid , a critical oxidative degradation product and synthetic intermediate associa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocols for the quantification of 3-(4-Methylsulfonylphenyl)isonicotinic acid , a critical oxidative degradation product and synthetic intermediate associated with the selective COX-2 inhibitor Etoricoxib.[1][2] Due to its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxylic acid moiety), this analyte presents unique chromatographic challenges, including peak tailing and pH-dependent solubility.[2]

This guide provides two distinct workflows:

  • HPLC-PDA: A robust method for Quality Control (QC) and bulk impurity profiling (Limit of Quantitation: ~0.5 µg/mL).[2]

  • LC-MS/MS: A high-sensitivity method for bioanalysis and genotoxic impurity risk assessment (Limit of Quantitation: < 1.0 ng/mL).[1][2]

Analyte Characterization & Chemical Challenges

Before method development, understanding the physicochemical properties of the analyte is paramount to selecting the correct stationary phase and pH conditions.

  • Chemical Structure: A pyridine ring substituted with a carboxylic acid at position 4 (isonicotinic) and a 4-methylsulfonylphenyl group at position 3.[1]

  • pKa Values (Estimated):

    • Pyridine Nitrogen:[1] ~3.5 – 4.5 (Basic)[2]

    • Carboxylic Acid:[1][2] ~3.0 – 4.0 (Acidic)[2]

  • Chromatographic Behavior:

    • At pH < 3.0: The molecule is positively charged (Pyridine-H

      
      , COOH).[2] Retention relies on the hydrophobic interaction of the phenyl-sulfone moiety.[2]
      
    • At pH > 5.0: The molecule is negatively charged (Pyridine, COO

      
      ).[2] Rapid elution (low retention) is expected on standard C18 columns due to ionic repulsion.[2]
      

Strategic Decision: To ensure robust retention and sharp peak shapes, acidic mobile phases (pH 2.5 – 3.0) are recommended to suppress carboxylic acid ionization, maintaining the moiety in its neutral (hydrophobic) form, while using end-capped columns to minimize interaction with the protonated pyridine nitrogen.[2]

Method A: HPLC-PDA for Bulk Impurity Profiling (QC)

This method is optimized for the separation of 3-(4-Methylsulfonylphenyl)isonicotinic acid from the parent drug (Etoricoxib) and other process-related impurities.[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or EquivalentSterically protected C18 bonding withstands low pH (< 3.[1][2]0) and reduces silanol activity.
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 2.8 with Orthophosphoric Acid)Low pH suppresses COOH ionization, increasing retention.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Provides strong elution strength for the sulfone moiety.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 35°CImproves mass transfer and peak symmetry.
Detection PDA at 235 nm (Primary) and 280 nm (Secondary)235 nm targets the sulfone/pyridine conjugation; 280 nm is specific to the pyridine ring.
Injection Vol 20 µLOptimized for sensitivity without column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Elute polar degradants)
20.04060Linear Gradient (Elute Analyte & Parent)
25.04060Wash
26.09010Re-equilibration
35.09010End of Run
Standard Preparation Protocol
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Methanol (1000 µg/mL). Note: Sonicate for 5 mins if dissolution is slow.

  • Working Standard: Dilute Stock to 10 µg/mL using Mobile Phase A:Acetonitrile (50:50).

  • System Suitability: Tailing factor must be < 1.5. If tailing > 2.0, add 0.1% Triethylamine (TEA) to Mobile Phase A as a silanol blocker.[2]

Method B: LC-MS/MS for Bioanalysis & Trace Quantification[1][2]

For pharmacokinetic studies or trace impurity analysis (genotoxic risk assessment), UV detection is insufficient.[2] This protocol uses Triple Quadrupole MS.[3]

Mass Spectrometry Parameters
  • Interface: Electrospray Ionization (ESI)[1][2][4]

  • Polarity: Positive Mode (ESI+)[2]

    • Why Positive? Although the analyte has an acidic group, the pyridine nitrogen protonates readily (M+H)

      
      , providing higher sensitivity and stability than Negative mode (M-H)
      
      
      
      which is prone to discharge issues in some solvents.[2]
  • Source Temperature: 450°C

  • Capillary Voltage: 3.5 kV[1]

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Target Analyte 278.0 (M+H)

199.0 25Loss of Methylsulfonyl group (-SO2Me)
Qualifier278.0234.015Loss of CO2 (Decarboxylation)
Internal Std 281.0202.025Deuterated Analog (d3-ISTD)
Sample Preparation (Solid Phase Extraction - SPE)

Direct protein precipitation is often too dirty for trace analysis of amphoteric compounds. SPE is recommended to remove phospholipids.

  • Cartridge: Hydrophilic-Lipophilic Balance (e.g., Waters Oasis HLB or Phenomenex Strata-X), 30 mg/1 mL.[1][2]

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma + 20 µL Internal Standard + 200 µL 2% Formic Acid (to protonate analyte). Load onto cartridge.

  • Washing: 1 mL 5% Methanol in Water (removes salts/proteins).[2]

  • Elution: 1 mL Methanol containing 2% Ammonium Hydroxide.

    • Mechanism:[1][5] The base (NH4OH) deprotonates the analyte, disrupting the hydrophobic retention and facilitating elution.

  • Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid : ACN, 80:20).

Analytical Workflow Diagrams

Figure 1: Analytical Decision Matrix

Caption: Decision logic for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and sample matrix complexity.

AnalyticalDecisionMatrix Start Start: Define Analytical Goal SampleType Sample Matrix Type? Start->SampleType Bulk Bulk Drug / API / Formulation SampleType->Bulk QC/Stability Bio Plasma / Urine / Trace Analysis SampleType->Bio PK/Safety ConcRange Target Concentration? HighConc > 0.1% (Impurity Level) ConcRange->HighConc Standard QC LowConc < 1 ppm (Trace/Genotox) ConcRange->LowConc High Sensitivity Bulk->ConcRange MethodA METHOD A: HPLC-PDA (Zorbax C18, pH 2.8) HighConc->MethodA Validation Validation & Reporting MethodA->Validation ICH Q2(R1) Bio->ConcRange MethodB METHOD B: LC-MS/MS (ESI+, MRM 278->199) LowConc->MethodB MethodB->Validation FDA Bioanalytical

Figure 2: Sample Preparation & Extraction Logic (LC-MS)

Caption: Step-by-step Solid Phase Extraction (SPE) workflow targeting amphoteric extraction efficiency.

SPE_Workflow cluster_0 Pre-Treatment cluster_1 SPE Cartridge (HLB) Sample Plasma Sample (200 µL) Acidify Add 2% Formic Acid (Target pH < 3) Sample->Acidify Condition Condition: MeOH -> Water Acidify->Condition Load Load Sample (Analyte Protonated) Condition->Load Wash Wash: 5% MeOH/H2O Load->Wash Elute Elute: MeOH + 2% NH4OH Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

[1][2]

Validation Criteria (ICH Q2(R1))

To ensure trustworthiness, the following acceptance criteria must be met during validation:

  • Specificity: No interference at the retention time of the analyte from the blank matrix or Etoricoxib parent peak. (Resolution > 2.0).

  • Linearity:

    • HPLC-UV:

      
       over range 0.5 – 50 µg/mL.[6]
      
    • LC-MS/MS:

      
       over range 1.0 – 1000 ng/mL.[7]
      
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% of target concentration.

    • Acceptance: 90–110% recovery (QC), 85–115% (Bioanalysis).[2]

  • Precision:

    • Repeatability (n=6): RSD < 2.0% (HPLC), < 15% (LC-MS/MS at LOQ).[2]

Troubleshooting Guide

  • Problem: Peak Tailing (Asymmetry > 1.5)

    • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column.

    • Solution: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) to the mobile phase. Ensure pH is < 3.0.

  • Problem: Low Sensitivity in MS

    • Cause: Ion suppression from matrix phospholipids.

    • Solution: Switch from Protein Precipitation to SPE (as detailed in Method B).[2] Monitor the phospholipid transition (m/z 184) to ensure it does not co-elute with the analyte.

References

  • Validation of Reverse Phase HPLC Method for the Determination of Impurities in Etoricoxib. Core.ac.uk. Available at: [Link][2]

  • Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib. Asian Journal of Pharmaceutics. Available at: [Link][2]

  • Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 3-(4-Methylsulfonylphenyl)isonicotinic Acid as a Potential Kinase Inhibitor

Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The relentless search for novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The relentless search for novel kinase inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive guide for the initial evaluation of 3-(4-Methylsulfonylphenyl)isonicotinic acid , a novel compound with structural features suggestive of kinase inhibitory potential. The presence of a sulfonylphenyl group and an isonicotinic acid moiety, both found in known kinase inhibitors, makes this compound a compelling candidate for investigation.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a strategic and methodological framework for characterizing the biochemical and cellular activity of this compound. We will proceed from initial in vitro screening to cell-based assays, providing detailed, field-proven protocols to ensure robust and reproducible data. The causality behind experimental choices is explained to empower the researcher with a deep understanding of the drug discovery process.

Physicochemical Properties and Safe Handling

Prior to any experimental work, it is crucial to understand the physicochemical properties and handling requirements of 3-(4-Methylsulfonylphenyl)isonicotinic acid. While a specific Safety Data Sheet (SDS) for this novel compound may not exist, guidance can be taken from the SDS of its structural relatives, such as isonicotinic acid.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1][2]

Preparation of Stock Solutions:

For biological assays, it is essential to prepare a high-concentration stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO).

  • Weighing: Accurately weigh a small amount of the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in 100% DMSO to create a stock solution of, for example, 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Phase 1: In Vitro Kinase Inhibition Profiling

The first step in characterizing a potential kinase inhibitor is to determine its activity against a purified kinase in a cell-free system. This allows for the direct measurement of the compound's ability to inhibit the enzyme's catalytic activity and to determine its potency (IC50).

Rationale for In Vitro Kinase Assays
  • Direct Measurement: In vitro assays provide a direct measure of the interaction between the compound and the kinase, free from the complexities of a cellular environment.[3]

  • Potency Determination: These assays are the gold standard for determining the half-maximal inhibitory concentration (IC50), a key parameter for ranking the potency of inhibitors.

  • Selectivity Profiling: Screening the compound against a panel of kinases can reveal its selectivity profile, which is crucial for predicting potential off-target effects.

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of Compound add_reagents Add Compound, Kinase, and Substrate/ATP to wells prep_compound->add_reagents prep_kinase Prepare Kinase Solution prep_kinase->add_reagents prep_substrate Prepare Substrate/ATP Solution prep_substrate->add_reagents incubate Incubate at 30°C add_reagents->incubate add_detection Add Detection Reagent (e.g., Kinase-Glo®) incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from commercially available kits, such as the Kinase-Glo® Max assay, and provides a general framework for assessing the inhibitory activity of 3-(4-Methylsulfonylphenyl)isonicotinic acid against a kinase of interest (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like GSK3β).[4]

Materials:

  • 3-(4-Methylsulfonylphenyl)isonicotinic acid

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)[4][5]

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the compound in DMSO, starting from a high concentration (e.g., 1 mM).

    • Further dilute the compound serial dilutions into the kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted compound to the appropriate wells of the assay plate.

    • Include "no inhibitor" controls (DMSO vehicle only) and "blank" controls (no kinase).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.

    • Add the kinase/substrate master mix to all wells except the "blank" controls.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[4]

  • Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add the Kinase-Glo® Max reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

    • Incubate the plate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the "blank" values from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Example Value
Kinase Concentration1-5 nM
Substrate Concentration0.2 mg/mL peptide
ATP Concentration10 µM
Incubation Time60 minutes
Incubation Temperature30°C

Phase 2: Cell-Based Assays for Cellular Potency and Mechanism of Action

Positive results from in vitro assays are promising, but it is essential to evaluate the compound's activity in a more physiologically relevant context. Cell-based assays can determine if the compound can cross the cell membrane, engage its target kinase inside the cell, and elicit a biological response.[6][7]

Hypothetical Signaling Pathway

Let's assume our in vitro screen identified a receptor tyrosine kinase (RTK) as a primary target of 3-(4-Methylsulfonylphenyl)isonicotinic acid. The following diagram illustrates a simplified, hypothetical signaling cascade initiated by this RTK.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Activation downstream_kinase Downstream Kinase (e.g., AKT) rtk->downstream_kinase Phosphorylation compound 3-(4-Methylsulfonylphenyl)isonicotinic acid compound->rtk Inhibition p_downstream_kinase p-AKT downstream_kinase->p_downstream_kinase transcription Gene Transcription p_downstream_kinase->transcription Signal Transduction cell_proliferation Cell Proliferation transcription->cell_proliferation Leads to

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(4-Methylsulfonylphenyl)isonicotinic Acid

This guide is structured as a specialized Technical Support Center for researchers working with 3-(4-Methylsulfonylphenyl)isonicotinic acid . It addresses the specific physicochemical challenges posed by the interaction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3-(4-Methylsulfonylphenyl)isonicotinic acid . It addresses the specific physicochemical challenges posed by the interaction between the amphoteric isonicotinic core and the hydrophobic sulfone moiety.

Status: Active Document ID: TS-MSP-ISO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile

This compound is a critical intermediate, often associated with the synthesis or degradation studies of COX-2 inhibitors (e.g., Etoricoxib analogs). Its handling is complicated by two competing factors:

  • The Zwitterionic Trap: The isonicotinic acid core possesses a basic pyridine nitrogen and an acidic carboxylic acid, creating solubility "dead zones" near the isoelectric point.

  • Hydrophobic Bulk: The 4-methylsulfonylphenyl group adds significant lipophilicity, making the molecule prone to precipitation in aqueous buffers even when ionized.

PropertySpecification / Behavior
Core Structure Pyridine-4-carboxylic acid (Isonicotinic acid)
Substituent 3-(4-Methylsulfonylphenyl)
pKa (Acid) ~1.8 (Carboxylic acid) [1]
pKa (Base) ~4.9 (Pyridinium ion) [1]
Solubility Risk High risk of precipitation at pH 2.0 – 5.0
Chemical Stability High (Sulfone is oxidation-resistant; Pyridine ring is stable)

Module A: Dissolution & Solubility (The "Crash-Out" Problem)

The Issue

User Complaint: "I dissolved the powder in DMSO, but when I added it to my cell culture media (pH 7.4), it turned cloudy immediately."

The Mechanism

While the carboxylic acid is deprotonated (anionic) at pH 7.4, the lipophilic sulfone-phenyl group dominates the physical properties. The mono-anionic species often lacks sufficient hydration energy to overcome the lattice energy of the solid, especially in high-salt buffers (PBS/Media) which cause a "salting-out" effect.

Troubleshooting Protocol: The "pH Swing" Method

Do not attempt to dissolve directly in neutral buffer. Use this stepwise approach to force solvation before final dilution.

Step 1: Primary Stock (Organic)

  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10–50 mM.

  • Procedure: Vortex until completely clear. If particles persist, sonicate at 35°C for 5 minutes.

Step 2: Intermediate Dilution (The Critical Step)

  • Why: Direct addition to PBS causes local precipitation at the droplet interface.

  • Buffer: Prepare a 100 mM Tris or Carbonate buffer at pH 9.0 .

  • Action: Dilute your DMSO stock 1:10 into this high-pH buffer. The extra alkalinity ensures the carboxylic acid is fully ionized (

    
    ) and the pyridine is neutral, maximizing solubility.
    

Step 3: Final Assay Concentration

  • Add the intermediate solution to your final media/buffer.

  • Note: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Visual Workflow: Solvent Decision Tree

G Start Start: Solid Compound Target Target Application? Start->Target InVivo In Vivo / Animal Target->InVivo InVitro In Vitro / Cellular Target->InVitro Chem Chemical Synthesis Target->Chem DMSO Dissolve in 100% DMSO (Stock 50mM) InVitro->DMSO CheckPH Check Buffer pH DMSO->CheckPH Acidic pH < 5.0 (High Risk) CheckPH->Acidic Neutral pH 7.0 - 7.5 (Moderate Risk) CheckPH->Neutral Basic pH > 8.0 (Stable) CheckPH->Basic FixAcid Action: Use Co-solvent (PEG400 or Cyclodextrin) Acidic->FixAcid FixNeut Action: Pre-dilute in pH 9.0 Tris first Neutral->FixNeut

Caption: Solubility decision matrix. Note the critical intervention required for neutral and acidic pH environments to prevent precipitation.

Module B: Chemical Stability & Degradation

The Issue

User Complaint: "I see a small impurity peak growing at RRT 0.95 after 48 hours at room temperature."

The Mechanism

The sulfone group (


) is electronically withdrawing, deactivating the phenyl ring and making it resistant to oxidation. However, the isonicotinic acid core  is susceptible to two specific degradation pathways under stress:
  • Photolytic Decarboxylation: Pyridine carboxylic acids can lose

    
     under intense UV light, leaving the pyridine derivative.
    
  • N-Oxidation: If the solution contains peroxides (common in aged PEG or Tween), the pyridine nitrogen can oxidize to the N-oxide.

Stability Data Table (Estimated)
ConditionSolvent/MatrixStability DurationMajor Degradant
-20°C 100% DMSO> 12 MonthsNone
4°C 100% DMSO3 MonthsNone
RT (25°C) Aqueous Buffer (pH 7)< 24 HoursPrecipitation (Physical)
RT (Light) Aqueous Buffer< 6 HoursDecarboxylated product
80°C Acidic SolutionUnstableDecarboxylation
Protocol: Purity Verification (HPLC)

If you suspect degradation, use this method to separate the acid from potential decarboxylated byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps COOH protonated for retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (The sulfone-phenyl system absorbs strongly here).

Module C: Storage & Handling FAQs

Q: Can I freeze-thaw my DMSO stock? A: Limit this. While the chemical is stable, repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Water in DMSO drastically reduces the solubility of this specific compound, leading to "invisible" micro-precipitates that alter your effective concentration.

  • Best Practice: Aliquot into single-use vials immediately after preparation.

Q: Why is the color changing to slight yellow? A: This is typical of pyridine derivatives upon minor photo-oxidation or interaction with trace metal ions. If the HPLC purity is >98%, the color change is likely chromophoric and not indicative of bulk degradation. However, store in amber vials to prevent acceleration.

Q: I need to inject this into a mouse. What vehicle do you recommend? A: Do not use pure DMSO. Due to the hydrophobicity, a suspension vehicle is often safer and more reliable than trying to force a solution.

  • Recommended Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water.

  • Preparation: Micronize the solid or precipitate it rapidly from DMSO into the stirring vehicle to create a fine suspension.

Degradation Pathway Visualization

This diagram illustrates the theoretical stress pathways for the molecule.

Stability Compound 3-(4-Methylsulfonylphenyl) isonicotinic acid Heat Heat (>100°C) / Acid Compound->Heat Slow UV UV Light Compound->UV Fast Peroxide Peroxides (Aged Solvents) Compound->Peroxide Oxidation Decarb Degradant A: Decarboxylated Product (Loss of CO2) Heat->Decarb Slow UV->Decarb Fast NOxide Degradant B: Pyridine N-Oxide Peroxide->NOxide Oxidation

Caption: Primary degradation pathways. Note that UV exposure is the most immediate risk in a laboratory setting.

References

  • ChemicalBook. (2025). Isonicotinic acid: Chemical Properties and pKa values. Retrieved from

  • Selleck Chemicals. (2024). Isonicotinic Acid Solubility and Stability Data.[1][2][3][4][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5922, Isonicotinic acid.[6] Retrieved from

  • MDPI. (2018). Stability Study of Etoricoxib and Intermediates by HPLC. (Contextual data on sulfone/pyridine stability). Retrieved from

Sources

Optimization

Technical Support Center: Potency Enhancement of 3-(4-Methylsulfonylphenyl)isonicotinic Acid Derivatives

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals actively engaged in optimizing the potency of 3-(4-Methylsulfonylphenyl)isonicotinic acid derivatives. Our...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals actively engaged in optimizing the potency of 3-(4-Methylsulfonylphenyl)isonicotinic acid derivatives. Our objective is to provide actionable, in-depth troubleshooting advice and validated protocols to overcome common experimental hurdles, moving your project from a promising hit to a potent lead candidate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that often arise during the initial phases of a drug discovery campaign centered on this scaffold.

Question: What is the mechanistic significance of the 4-methylsulfonylphenyl group, and how does it influence my compound's properties?

Answer: The 4-methylsulfonylphenyl moiety is a critical pharmacophore element that exerts significant influence through several mechanisms. The sulfonyl group (-SO2-) is a strong hydrogen bond acceptor, which can enhance binding affinity with target proteins through specific hydrogen bond interactions.[1][2] Structurally, it is relatively stable and can increase the metabolic stability of a compound by blocking metabolically vulnerable sites.[1] Furthermore, the sulfonyl group is polar and can be used to modulate the physicochemical properties of the molecule, such as increasing polarity to reduce hERG liability or improve solubility.[1][3] Its introduction is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles and elevate bioavailability.[1]

Question: My initial hit compound displays potency in the low micromolar (1-10 µM) range. Is this a viable starting point for optimization?

Answer: Absolutely. A low micromolar hit is a very promising starting point for a lead optimization campaign.[4] The goal of this phase is to iteratively modify the initial structure to achieve significant gains in potency, often by several orders of magnitude, while simultaneously improving other properties like selectivity and pharmacokinetics.[5] The process involves systematic structure-activity relationship (SAR) studies to identify which molecular modifications lead to enhanced biological activity.[6][7]

Question: How should I design a robust and reliable in vitro potency assay for this class of compounds?

Answer: A robust potency assay is the cornerstone of any optimization program. The preferred method is a quantitative biological assay that reflects the compound's mechanism of action (MOA).[8]

Key considerations include:

  • Relevance: The assay should be customized for your specific product and its intended biological target.[8]

  • Methodology: For cell-based systems, which are common, inherent variability is a factor. Employing a relative potency (RP) methodology is highly recommended.[8] This involves comparing the dose-response curve of your test compound to a designated reference standard, which is assigned a potency of 100%.[8]

  • Validation: Assay development should begin as early as possible in the product's life cycle to allow for optimization and validation.[8] The goal is an assay that is quantifiable, reproducible, and robust.[8]

Question: What are the most common initial modifications to explore for a preliminary Structure-Activity Relationship (SAR) study?

Answer: For the 3-(4-Methylsulfonylphenyl)isonicotinic acid scaffold, a logical starting point for SAR exploration involves systematically modifying three key regions:

  • The Isonicotinic Acid Core: The pyridine nitrogen is often essential for biological activity.[9] Modifications at other positions on the pyridine ring can modulate electronics and sterics.

  • The Phenyl Ring: Substitution on the phenyl ring can alter the conformation and electronic properties of the molecule, potentially leading to improved target engagement.

  • The Methyl Group: While seemingly simple, the methyl group can influence pharmacodynamic and pharmacokinetic properties through conformational and inductive effects.[10] Replacing it with other small alkyl groups or functional groups can yield valuable SAR data.

Section 2: Troubleshooting Guide: Low In Vitro Potency

This section provides a structured approach to diagnosing and resolving issues of low biological activity in your synthesized derivatives.

Workflow for Potency Optimization

A successful lead optimization campaign follows an iterative cycle of design, synthesis, and testing. The following workflow illustrates this process.

Potency Optimization Workflow cluster_0 Design Phase cluster_1 Synthesis & Purification cluster_2 Testing Phase InitialHit Initial Hit (e.g., IC50 = 5 µM) SAR_Analysis SAR Analysis & Computational Modeling InitialHit->SAR_Analysis Design Design New Derivatives SAR_Analysis->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (LCMS, NMR) Synthesis->Purification PotencyAssay In Vitro Potency Assay (IC50 / EC50) Purification->PotencyAssay ADME_Tox Secondary Assays (Solubility, Permeability, etc.) PotencyAssay->ADME_Tox Decision Data Review: Potency Improved? ADME_Tox->Decision Decision->SAR_Analysis Decision->Design No, Redesign

Caption: Iterative cycle of lead optimization.

Question: My new derivative shows significantly lower potency than expected. What are the first troubleshooting steps?

Answer: Before assuming a negative SAR, it's crucial to rule out experimental artifacts.

  • Confirm Identity and Purity: Re-verify the structure and purity of your compound using analytical techniques like ¹H NMR, ¹³C NMR, and LC-MS. Impurities can inhibit the desired activity or interfere with assay readouts. Synthesis procedures should be robust to ensure the desired product is obtained in excellent yield and purity.[11]

  • Check Compound Solubility: Precipitated compound is not biologically available. Visually inspect your assay wells for precipitation. Perform a kinetic solubility test (see Protocol 4.3) in the assay buffer to ensure your compound remains in solution at the tested concentrations. The sulfonyl group can modulate solubility, but this must be empirically verified for each new derivative.[1]

  • Assay Integrity: Run a known positive control or reference standard alongside your test compound. If the control also fails, it points to a problem with the assay itself (e.g., cell viability, reagent degradation).

Question: How can I rationally modify the scaffold to improve target engagement and potency?

Answer: Improving target engagement is the essence of potency enhancement. This requires a deep understanding of the molecule's pharmacophore and potential binding interactions.

Pharmacophore Model for Modification

The diagram below highlights key regions of the 3-(4-Methylsulfonylphenyl)isonicotinic acid scaffold that are ripe for modification to probe the SAR.

Pharmacophore Model cluster_nodes Scaffold A A Isonicotinic Acid Core:\n- Modify ring substituents\n- Explore bioisosteres Isonicotinic Acid Core: - Modify ring substituents - Explore bioisosteres A->Isonicotinic Acid Core:\n- Modify ring substituents\n- Explore bioisosteres B B Methyl Group:\n- Vary alkyl chain length (Et, Pr)\n- Introduce fluorine (CF3) Methyl Group: - Vary alkyl chain length (Et, Pr) - Introduce fluorine (CF3) B->Methyl Group:\n- Vary alkyl chain length (Et, Pr)\n- Introduce fluorine (CF3) C C Phenyl Ring:\n- Add substituents (F, Cl, OMe)\n- Alter substitution pattern (ortho, meta) Phenyl Ring: - Add substituents (F, Cl, OMe) - Alter substitution pattern (ortho, meta) C->Phenyl Ring:\n- Add substituents (F, Cl, OMe)\n- Alter substitution pattern (ortho, meta)

Caption: Key modification sites on the core scaffold.

A systematic approach, summarized in the table below, is recommended. Introduce single changes at a time to clearly attribute any potency shifts to a specific modification.

Region of ModificationSuggested ChangeRationalePotential Impact on Potency
A: Isonicotinic Acid Core Add small substituents (e.g., -CH3, -Cl)Probe for additional binding pockets; alter ring electronics.Can be highly sensitive; may increase or decrease potency.
B: Methyl Group Replace with Ethyl (-CH2CH3)Explore space in the binding pocket.Variable; depends on pocket size.
Replace with Trifluoromethyl (-CF3)Acts as a metabolic blocker and can alter electronics and lipophilicity.[12]Often enhances potency and metabolic stability.[12][13]
C: Phenyl Ring Add small, electron-withdrawing groups (e.g., F, Cl)Can form halogen bonds, alter pKa, and block metabolism.Frequently leads to potency gains.
Add electron-donating groups (e.g., -OCH3)Can form additional hydrogen bonds.Can be favorable if a hydrogen bond donor is nearby.

Section 3: Troubleshooting Guide: Physicochemical & Pharmacokinetic Issues

A potent compound is of little value if it cannot reach its target in a biological system. This section addresses common "drug-like" property issues.

Question: My most potent compounds are poorly soluble ("brick dust"). How can I improve aqueous solubility while maintaining potency?

Answer: This is a classic challenge in drug discovery, often referred to as the potency-solubility trade-off.

  • Strategy 1: Introduce Ionizable Groups. Adding a basic nitrogen (e.g., a piperazine or other amine) is a common and effective strategy. The resulting salt formation at physiological pH can dramatically increase solubility.

  • Strategy 2: Reduce Lipophilicity. While sometimes counterintuitive to potency, strategically replacing lipophilic moieties with more polar ones can improve solubility. For example, replacing a phenyl ring with a pyridine or other heteroaromatic ring.

  • Strategy 3: Disrupt Crystal Packing. High melting point is often correlated with low solubility. Adding a substituent that disrupts molecular planarity and symmetry (e.g., a methyl group forcing a twist) can break up the crystal lattice, improving solubility.[10]

Question: My lead compound shows high clearance in a liver microsomal stability assay. How can I address this metabolic liability?

Answer: High clearance indicates that the compound is being rapidly metabolized, likely by cytochrome P450 enzymes in the liver.[14]

  • Identify the "Soft Spot": The first step is to identify where the metabolism is occurring. This is often done by incubating the compound with microsomes and identifying the resulting metabolites by mass spectrometry. Common metabolic pathways include oxidation of electron-rich aromatic rings or N-dealkylation.[15][16]

  • Block the Metabolism: Once a metabolic "soft spot" is identified, you can block it by modifying that position. A classic strategy is to replace a hydrogen atom with a fluorine atom. The C-F bond is very strong and resistant to oxidative metabolism. This approach can significantly slow down the rate of clearance and improve the compound's half-life.[12]

Section 4: Key Experimental Protocols

Protocol 4.1: General Procedure for Synthesis of Isonicotinic Acid Amide Derivatives

This protocol provides a standard method for creating new amide derivatives from the core acid, a common step in exploring the SAR around the isonicotinic acid moiety.[17][18]

  • Activation: Dissolve 3-(4-Methylsulfonylphenyl)isonicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) and an activator like DMAP (4-Dimethylaminopyridine) (0.1 eq).[19]

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove urea byproducts. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[19]

Protocol 4.2: Standard In Vitro Potency Determination (Cell-Based IC50)

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a cell-based assay.

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound. Include "vehicle control" (medium with DMSO) and "no treatment" wells.

  • Incubation: Incubate the plate for a duration relevant to the biological endpoint being measured (e.g., 48 or 72 hours for proliferation assays).[20]

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer or spectrophotometer).

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a background control (0% activity). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[21]

Protocol 4.3: Kinetic Solubility Assay

This protocol provides a high-throughput method to assess the solubility of your compounds in an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of your compound in DMSO.

  • Dispensing: In a 96-well plate, dispense your chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM).

  • Incubation: Seal the plate and shake at room temperature for 1.5-2 hours to allow it to reach equilibrium.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

References

  • Seng, K., Hee, K., Soon, G., et al. (2015). Population pharmacokinetic analysis of isoniazid, acetylisoniazid, and isonicotinic acid in healthy volunteers. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Faidallah, H., Khan, K., & Rostom, S. (2011). Synthesis, Antitubercular Activity and Pharmacokinetic Studies of Some Schiff Bases Derived From 1-alkylisatin and Isonicotinic Acid Hydrazide (INH). PubMed. Available at: [Link]

  • Seng, K., Hee, K., Soon, G., et al. (2015). Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Jubie, S., Shafi, S., & S, J. (2018). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • Du, Y., Zhu, J., & Chen, C. (2022). Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population. Frontiers in Pharmacology. Available at: [Link]

  • (N.A.). (2025). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Semantic Scholar. Available at: [Link]

  • (N.A.). (2025). Application of Sulfonyl in Drug Design. ResearchGate. Available at: [Link]

  • Singh, S., Kumar, A., & Sharma, P. (2023). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Available at: [Link]

  • Voronkov, A., Palyvoda, O., & Otradnova, O. (2019). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. PubMed. Available at: [Link]

  • Lu, X., Zhang, T., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Available at: [Link]

  • (N.A.). (N.A.). Potency Assay Guide. Pharmaron. Available at: [Link]

  • Gangjee, A., Zhao, Y., & Lin, L. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. PubMed. Available at: [Link]

  • Mire-Sluis, A. (2016). Essentials in Bioassay Design and Relative Potency Determination. BioPharm International. Available at: [Link]

  • Seydel, J., Schaper, K., & Wempe, E. (1979). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed. Available at: [Link]

  • Zhou, Y., Wang, S., & Wu, S. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]

  • Wang, M., Shi, Y., & Zhang, J. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

  • Benzeid, H., El Hafi, M., & Guesmi, Z. (2023). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Molecules. Available at: [Link]

  • Shafi, S., Siddiqui, H., & Alam, M. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

  • Wolber, G., Fells, J., & Tiano, B. (2021). Synthesis and structure-activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Begum, J., & Kumar, V. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Park, H., Lee, K., & Park, S. (2014). Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Sutherland, H., Choi, P., & Lu, G. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]

  • Bridges, T., Gentry, P., & Weiner, D. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (N.A.). (N.A.). Naringenin enhances anti-proliferation effect of 1-ferrocenyl-3-(4-methylsulfonylphenyl) propen-1-one on two different cells via targeting calmodulin signaling pathway. ResearchGate. Available at: [Link]

  • Li, D., Liu, Y., & Zhang, J. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, S., & Kumar, P. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. Available at: [Link]

  • Chen, Y., Hsieh, M., & Chen, Y. (2021). Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization. MDPI. Available at: [Link]

  • Singh, K., Singh, A., & Kumar, R. (2021). Rational Design and Lead Optimisation of Potent Antimalarial Quinazolinediones and Their Cytotoxicity against MCF-7. MDPI. Available at: [Link]

  • (N.A.). (2025). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports. Available at: [Link]

  • (N.A.). (N.A.). Ultrasound Mediated One-Pot, Three Component Synthesis, Docking and ADME Prediction of Novel 5-Amino-2-(4-chlorophenyl)…. OUCI. Available at: [Link]

  • (N.A.). (2025). Optimizing Cardiovascular Treatment in Non-Small Cell Lung Cancer: A Comprehensive Computational Approach for Assessment of Drug-Drug Interactions Between Tyrosine Kinase Inhibitors and Cardiovascular Drugs. F1000Research. Available at: [Link]

  • Turner, S., Timperley, C., & Bird, M. (2025). Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy. PLOS ONE. Available at: [Link]

  • Fan, W., Shi, Y., & Liu, Y. (2023). Metal–Phenolic Network-Facilitated “Foe-to-Friend” Conversion of Melittin for Cancer Immunotherapy with Boosted Abscopal Effect. ACS Nano. Available at: [Link]

  • Üstün, F., Çiçek, B., & Gümüş, M. (2023). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(4-Methylsulfonylphenyl)isonicotinic Acid

Case ID: PUR-ISO-MS-004 Status: Active Support Tier: Senior Application Scientist Level Topic: Overcoming Zwitterionic Solubility & Metal Scavenging Challenges Executive Summary You are likely encountering difficulties p...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ISO-MS-004 Status: Active Support Tier: Senior Application Scientist Level Topic: Overcoming Zwitterionic Solubility & Metal Scavenging Challenges

Executive Summary

You are likely encountering difficulties purifying 3-(4-Methylsulfonylphenyl)isonicotinic acid (CAS: N/A for specific intermediate, related to Etoricoxib synthesis). This molecule presents a "perfect storm" of purification challenges: it is a zwitterion with an isoelectric point (pI) that creates a solubility trough, and it contains a pyridine nitrogen capable of tightly binding palladium catalysts (if synthesized via Suzuki-Miyaura coupling).

This guide moves beyond standard protocols to address the physicochemical mechanisms causing your yield loss and impurity retention.

Module 1: The Solubility Paradox (Zwitterion Management)

The Problem: The product dissolves in acid (pH < 2) and base (pH > 8) but crashes out or forms a "gummy" oil in neutral water. Standard organic extractions (DCM/EtOAc) often fail to recover the product from the aqueous phase.

The Science: This molecule contains a basic pyridine nitrogen and an acidic carboxylic acid.[1][2]

  • pH < 2: Cationic form (Pyridinium salt)

    
     Water Soluble.
    
  • pH > 8: Anionic form (Carboxylate salt)

    
     Water Soluble.
    
  • pH ~3.5–4.5 (pI): Zwitterionic form (Net neutral charge)

    
    Minimum Solubility. 
    
Troubleshooting Protocol: The "pH Swing" Precipitation

Do not rely on a fixed pH value from literature. The electron-withdrawing sulfone group shifts the pKa compared to unsubstituted isonicotinic acid.

  • Dissolution: Dissolve your crude solid in minimal 1N NaOH (aq). The solution should be clear (yellow/amber).

  • Filtration: Filter this basic solution through Celite to remove insoluble inorganic salts or palladium black.

  • The Titration Curve: Slowly add 1N HCl while monitoring with a calibrated pH meter.

    • Observation: You will see transient cloudiness that redissolves.

  • The Critical Zone: As you approach pH 4.5 , slow down.

    • Target Range: The bulk precipitation usually occurs between pH 3.8 and 4.2 .

    • Tip: If you overshoot to pH 1, the product will redissolve.

  • Digestion: Once the thick precipitate forms, heat the slurry to 50°C for 30 minutes, then cool slowly to 4°C. This "Ostwald ripening" converts the amorphous zwitterion into filterable crystals.

Visualizing the Equilibrium

Zwitterion_Equilibrium cluster_acid Acidic Medium (pH < 2) cluster_neutral Isoelectric Point (pH ~4.0) cluster_base Basic Medium (pH > 8) Cation Cationic Form (Soluble) Pyridinium (+) / COOH Zwitterion Zwitterionic Form (INSOLUBLE) Pyridinium (+) / Carboxylate (-) Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (Soluble) Pyridine / Carboxylate (-) Zwitterion->Anion + OH- Anion->Zwitterion + H+

Figure 1: The pH-dependent speciation of isonicotinic acid derivatives. Purification relies on targeting the central "insoluble" window.

Module 2: Palladium Scavenging (The Hidden Contaminant)

The Problem: If you used Suzuki coupling, your product is likely grey or tan, and NMR shows broad peaks. The pyridine nitrogen acts as a ligand, coordinating Pd(II) species, making simple filtration insufficient.

The Solution: You must break the Pyridine-Pd bond before the final crystallization.

Protocol: Chelation & Adsorption

Perform this step while the product is in the Basic (Anionic) phase from Module 1.

  • Phase: Ensure product is dissolved in 1N NaOH or alkaline Methanol/Water.

  • Scavenger: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or high-surface-area Activated Carbon (10 wt% relative to substrate).

    • Why Thiol? Sulfur has a higher affinity for Pd than the pyridine nitrogen.

  • Heat: Stir at 50°C for 1 hour.

  • Filtration: Filter hot through a 0.45 µm membrane.

  • Proceed: Now perform the "pH Swing" acidification described in Module 1.

Module 3: Impurity Profile & Removal Strategies

The following table summarizes common impurities found in the synthesis of 3-aryl-isonicotinic acids and how to target them.

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Des-bromo/iodo Precursor Unreacted starting material (Isonicotinic acid core)More soluble in water than product due to lower MW and higher polarity.Water Wash: Extensive washing of the filter cake at pH 4.0 removes this efficiently.
Protodeboronation Degradation of Boronic Acid (Methylsulfonylbenzene)Neutral, non-ionic organic.Organic Wash: Wash the final zwitterionic filter cake with Dichloromethane (DCM) . The zwitterion is insoluble in DCM; the impurity dissolves.
Regioisomers 2- vs 3- substitution (if catalyst migration occurred)Slightly different crystal packing; similar pKa.Recrystallization: Use Ethanol/Water (1:1) . The symmetric para-sulfone usually crystallizes preferentially over ortho-isomers.
Sulfoxide Incomplete oxidation (if made via sulfide oxidation)Less polar than sulfone; different H-bonding.Reslurry: Reflux in Methanol . Sulfoxides often stay in mother liquor while Sulfones crystallize.

Module 4: Analytical Troubleshooting (FAQ)

Q: Why does my HPLC peak tail severely? A: The basic pyridine and acidic carboxylate interact with residual silanols on the column.

  • Fix: Use a buffer with high ionic strength.

  • Mobile Phase: Water (0.1% TFA or 10mM Ammonium Acetate) / Acetonitrile. The TFA suppresses the carboxylate ionization and protonates the pyridine, sharpening the peak.

Q: I cannot get a clean NMR spectrum; the compound won't dissolve. A: Zwitterions are notoriously insoluble in standard CDCl3.

  • Fix: Use DMSO-d6 .

  • Pro-Tip: If still insoluble, add 1 drop of DCl (Deuterium Chloride) or NaOD to the NMR tube. This shifts the equilibrium to the soluble Cation or Anion form, respectively.

Workflow Visualization

Purification_Workflow Start Crude Reaction Mixture (Suzuki Coupling) Base_Treat 1. Dissolve in 1N NaOH 2. Add Thiol-Silica (Pd Scavenger) Start->Base_Treat Filter_1 Filter (Remove Pd/Catalyst) Base_Treat->Filter_1 Acid_Treat Slow Acidification (HCl) to pH 4.0 (Isoelectric Point) Filter_1->Acid_Treat Precipitate Precipitate Formation (Zwitterion) Acid_Treat->Precipitate Target pH 3.8-4.2 Wash_Step Wash Cake: 1. Water (Remove Salts) 2. DCM (Remove Neutral Organics) Precipitate->Wash_Step Recryst Recrystallization (EtOH/Water or AcOH) Wash_Step->Recryst Final Pure 3-(4-Methylsulfonylphenyl) isonicotinic acid Recryst->Final

Figure 2: Optimized purification workflow for zwitterionic aryl-pyridines.

References

  • Davies, I. W., et al. (2002). "A Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry. (Describes the Suzuki coupling and workup of pyridine-based COX-2 inhibitors).

  • Merck Frosst Canada & Co. (1999). "Process for the preparation of (methylsulfonyl)phenyl-2-(5H)-furanones." World Intellectual Property Organization (WO1999015503). (Details the synthesis and acid-base purification of Etoricoxib intermediates).

  • Almirall, S.A. (2006). "Purification of Zwitterionic Pyridine Derivatives." European Patent EP1638943. (General methodologies for isoelectric precipitation of pyridine carboxylic acids).

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Authoritative guide on Pd removal using thiols and activated carbon).

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 3-(4-Methylsulfonylphenyl)isonicotinic acid and similar compounds

An In-Depth Comparative Guide to Diaryl Heterocyclic COX-2 Inhibitors: Analysis of 3-(4-Methylsulfonylphenyl)isonicotinic Acid and Structurally Related Compounds This guide provides a detailed comparative analysis of 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Diaryl Heterocyclic COX-2 Inhibitors: Analysis of 3-(4-Methylsulfonylphenyl)isonicotinic Acid and Structurally Related Compounds

This guide provides a detailed comparative analysis of 3-(4-Methylsulfonylphenyl)isonicotinic acid and its structural analogs, a class of compounds primarily recognized for their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular basis of their activity, presents standardized protocols for their evaluation, and discusses the critical structure-activity relationships that govern their efficacy and selectivity.

Introduction: The Rationale for Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstone therapies for pain and inflammation, exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed and plays a vital role in physiological functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is the primary mediator of the synthesis of prostaglandins involved in pain and inflammatory processes.[1][3]

Traditional NSAIDs inhibit both isoforms, leading to therapeutic anti-inflammatory effects through COX-2 inhibition but also causing significant side effects, like gastrointestinal bleeding, due to the simultaneous inhibition of COX-1.[4] This critical distinction spurred the development of selective COX-2 inhibitors, often called "coxibs," designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[5]

A hallmark of many selective COX-2 inhibitors is a diaryl heterocyclic scaffold.[2][4] Crucially, a sulfonamide (-SO2NH2) or methylsulfone (-SO2CH3) group on one of the phenyl rings has been identified as a key pharmacophore for high potency and selectivity.[3][6] The subject of this guide, 3-(4-Methylsulfonylphenyl)isonicotinic acid, embodies this structural class, featuring a diaryl system (phenyl-pyridine) and the critical methylsulfonylphenyl moiety. This guide compares its theoretical profile with established compounds such as Celecoxib, Valdecoxib, and its prodrug Parecoxib, to illuminate the principles of designing effective and selective anti-inflammatory agents.

Part 1: The Molecular Basis of COX-2 Selectivity

The ability of coxibs to selectively target COX-2 stems from a subtle but critical difference in the architecture of the enzyme's active site. The active site of COX-1 is narrower than that of COX-2 due to the presence of a bulky isoleucine residue at position 523 (Ile523).[3] In COX-2, this residue is replaced by a smaller valine (Val523), which creates an additional, polar, hydrophilic side-pocket.[3]

This structural divergence is the key to selectivity. The bulky sulfonamide or methylsulfone groups of diaryl heterocyclic inhibitors are too large to fit into the constricted COX-1 channel. However, they can readily access and bind within the spacious side-pocket of the COX-2 active site, leading to potent and selective inhibition.[3] This interaction prevents the substrate, arachidonic acid, from reaching the catalytic tyrosine residue, thereby blocking the production of inflammatory prostaglandins.

AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_Phys Physiological Prostanoids (e.g., Thromboxane A2, PGE2) PGH2_1->Prostanoids_Phys Prostanoids_Inflam Inflammatory Prostanoids (e.g., PGE2, PGI2) PGH2_2->Prostanoids_Inflam Function GI Protection, Platelet Aggregation Prostanoids_Phys->Function Symptom Pain, Inflammation, Fever Prostanoids_Inflam->Symptom NSAID Traditional NSAIDs (e.g., Ibuprofen) NSAID->COX1 Inhibit NSAID->COX2 Inhibit COXIBS Selective COX-2 Inhibitors (Coxibs) COXIBS->COX2 Selectively Inhibit

Figure 1: The Arachidonic Acid Cascade and Points of NSAID Inhibition.

Part 2: Profile of Comparative Compounds

The compounds selected for this comparison all share the diaryl heterocyclic scaffold and a key sulfonamide or methylsulfone pharmacophore, making them ideal for a structure-activity relationship (SAR) analysis.

Compound NameChemical StructureCore HeterocycleKey PharmacophoreTherapeutic Use
3-(4-Methylsulfonylphenyl)isonicotinic acid C₁₃H₁₁NO₄SPyridine-SO₂CH₃Investigational
Celecoxib [7]C₁₇H₁₄F₃N₃O₂SPyrazole-SO₂NH₂Arthritis, Acute Pain[8]
Valdecoxib [9]C₁₆H₁₄N₂O₃SIsoxazole-SO₂NH₂Arthritis, Dysmenorrhea (Withdrawn)[9][10]
Parecoxib [11]C₁₉H₁₈N₂O₄SIsoxazole (Prodrug)-SO₂NH₂ (as Valdecoxib)Postoperative Pain (Injectable)[11][12]

Part 3: Comparative Performance Evaluation: In Vitro COX Inhibition

To quantitatively compare the potency and selectivity of these compounds, a standardized in vitro assay is essential. The following protocol describes a common and reliable method for determining the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2.

Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition

This protocol is considered a self-validating system because it utilizes a physiological environment (whole blood) where the enzymes are present in their natural cellular context.

Principle: This assay measures the ability of a test compound to inhibit prostaglandin E₂ (PGE₂) production. COX-1 activity is assessed by measuring the production of thromboxane B₂ (TXB₂), a stable metabolite of thromboxane A₂, from platelets in response to calcium ionophore stimulation. COX-2 activity is measured by the production of PGE₂ in monocytes after stimulation with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Blood Collection: Draw fresh human venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least 14 days. Anticoagulate the blood with heparin.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., 3-(4-Methylsulfonylphenyl)isonicotinic acid, Celecoxib) in DMSO. Create a series of dilutions to cover a wide concentration range (e.g., 0.001 to 100 µM).

  • COX-1 Assay (TXB₂ Production):

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add 1 µL of the test compound dilutions or vehicle (DMSO) to each tube.

    • Incubate at 37°C for 60 minutes to allow for compound-enzyme interaction.

    • Allow the blood to clot at 37°C for 60 minutes to induce platelet activation and TXB₂ production.

    • Centrifuge at 10,000 x g for 5 minutes to separate the serum.

    • Collect the serum and store at -80°C until analysis.

  • COX-2 Assay (PGE₂ Production):

    • Aliquot 500 µL of whole blood into microcentrifuge tubes.

    • Add 1 µL of the test compound dilutions or vehicle (DMSO).

    • Add Lipopolysaccharide (LPS) to a final concentration of 100 µg/mL to induce COX-2 expression and activity.

    • Incubate the samples for 24 hours at 37°C.

    • Centrifuge at 2,000 x g for 10 minutes to pellet the cells.

    • Collect the plasma and store at -80°C until analysis.

  • Quantification:

    • Measure the concentration of TXB₂ (for COX-1) and PGE₂ (for COX-2) in the collected serum/plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

start Start: Fresh Heparinized Human Whole Blood prep Prepare Serial Dilutions of Test Compounds start->prep split Divide Blood for COX-1 and COX-2 Arms prep->split cox1_add 1. Add Compound/Vehicle 2. Incubate 60 min @ 37°C split->cox1_add COX-1 Arm cox2_add 1. Add Compound/Vehicle 2. Add LPS (100 µg/mL) to induce Monocytes split->cox2_add COX-2 Arm cox1_clot Induce Clotting (60 min @ 37°C) to stimulate Platelets cox1_add->cox1_clot cox1_spin Centrifuge to Isolate Serum cox1_clot->cox1_spin cox1_analyze Quantify Thromboxane B₂ (TXB₂) via ELISA cox1_spin->cox1_analyze analysis Calculate % Inhibition vs. Vehicle cox1_analyze->analysis cox2_incubate Incubate 24 hr @ 37°C cox2_add->cox2_incubate cox2_spin Centrifuge to Isolate Plasma cox2_incubate->cox2_spin cox2_analyze Quantify Prostaglandin E₂ (PGE₂) via ELISA cox2_spin->cox2_analyze cox2_analyze->analysis plot Plot Dose-Response Curves analysis->plot calc Determine IC₅₀ Values for COX-1 and COX-2 plot->calc end End: Calculate Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) calc->end

Figure 2: Experimental Workflow for the Human Whole Blood COX Inhibition Assay.

Comparative Performance Data

The table below presents representative IC₅₀ values and selectivity indices for the comparative compounds, based on data from scientific literature. The values for 3-(4-Methylsulfonylphenyl)isonicotinic acid are hypothetical, projected based on its structural features, to serve as a baseline for future experimental validation.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib~50~0.04~1250 (highly selective)[13]
Valdecoxib~150~0.005~30000 (very highly selective)[5]
3-(4-Methylsulfonylphenyl)isonicotinic acid (Projected >50)(Projected <0.1)(Projected >500)
Ibuprofen (Non-selective control)~15~35~0.4 (non-selective)

Part 4: Structure-Activity Relationship (SAR) Analysis

The efficacy and selectivity of these inhibitors are highly dependent on their molecular structure. Key variations in the diaryl heterocyclic core and its substituents dictate the compound's interaction with the COX-2 active site.

  • The Diaryl System: All compounds feature two aromatic rings. One ring bears the critical methylsulfone or sulfonamide group that anchors the molecule in the COX-2 side pocket. The second ring occupies the main channel of the active site.

  • The Heterocyclic Core: The central ring links the two phenyl groups and influences the overall geometry and electronic properties.

    • Celecoxib (Pyrazole): The trifluoromethyl group on the pyrazole ring is thought to contribute to its high potency.

    • Valdecoxib (Isoxazole): The isoxazole core provides a rigid scaffold that optimally positions the phenyl rings for binding.[14]

    • 3-(4-Methylsulfonylphenyl)isonicotinic acid (Pyridine): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the carboxylic acid group of the isonicotinic acid moiety introduces a polar, ionizable group that could significantly alter solubility, cell permeability, and binding interactions within the active site, potentially interacting with polar residues like Arg513.[3]

  • The Sulfonyl Moiety: As discussed, the -SO₂CH₃ (methylsulfone) or -SO₂NH₂ (sulfonamide) group is paramount for COX-2 selectivity. While both are effective, the sulfonamide offers an additional hydrogen bond donor/acceptor site.

cluster_0 Core Scaffold for COX-2 Selectivity cluster_1 Key Variable Regions Core Diaryl Heterocycle [ Central Ring ]-(Aryl Ring 1)-(Aryl Ring 2) R1 Central Heterocycle (e.g., Pyridine, Pyrazole, Isoxazole) - Influences geometry & electronics Core->R1 Region 1 R2 Substituent on Aryl Ring 1 (e.g., Phenyl, Lipophilic groups) - Binds in main active site channel Core->R2 Region 2 R3 Substituent on Aryl Ring 2 (e.g., -SO2CH3, -SO2NH2) - CRITICAL for selectivity - Binds in COX-2 side-pocket Core->R3 Region 3

Figure 3: Generalized Structure-Activity Relationship (SAR) for Diaryl Heterocyclic COX-2 Inhibitors.

Part 5: Pharmacokinetics and Metabolism Considerations

Beyond target affinity, the clinical utility of a drug is determined by its pharmacokinetic profile.

  • Absorption and Bioavailability: Most coxibs are well-absorbed orally. The carboxylic acid group on 3-(4-Methylsulfonylphenyl)isonicotinic acid may influence its absorption characteristics.

  • Metabolism: These compounds are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4.[15][16] Genetic variations in these enzymes can lead to significant inter-patient variability in drug exposure and response.

  • Prodrug Strategy: Parecoxib is an excellent example of a prodrug strategy.[11] It is an N-acylsulfonamide of valdecoxib that is administered via injection and is rapidly hydrolyzed by hepatic enzymes to release the active drug, valdecoxib.[11][12] This approach is useful when oral administration is not feasible, such as in a postoperative setting.[11]

Conclusion

The 4-methylsulfonylphenyl pharmacophore is a validated and highly effective structural motif for achieving potent and selective COX-2 inhibition. The comparative analysis of compounds like Celecoxib and Valdecoxib provides a clear framework for understanding the principles of their design and action.

3-(4-Methylsulfonylphenyl)isonicotinic acid represents an intriguing variation on this theme. While its methylsulfonylphenyl group strongly suggests high selectivity for COX-2, its unique isonicotinic acid core introduces new chemical properties. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group could lead to different solubility, tissue distribution, and binding characteristics compared to its established analogs. Future research should focus on the synthesis and in vitro/in vivo evaluation of this compound to validate its projected high selectivity index and to explore the therapeutic potential conferred by its novel heterocyclic core. This systematic approach, grounded in established protocols and a deep understanding of structure-activity relationships, is fundamental to the continued development of safer and more effective anti-inflammatory therapies.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. Available at: [Link]

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. CMAJ. Available at: [Link]

  • Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Taylor & Francis Online. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. Available at: [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

  • Parecoxib. PubChem. Available at: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available at: [Link]

  • About Celebrex (Celecoxib), a COX-2 Inhibitor. Spine-health. Available at: [Link]

  • Parecoxib Sodium. PubChem. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. Available at: [Link]

  • PARECOXIB. Pfizer. Available at: [Link]

  • Valdecoxib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Chemical structure of Parecoxib and its active metabolite, Valdecoxib. ResearchGate. Available at: [Link]

  • Valdecoxib. PubChem. Available at: [Link]

  • Structures of valdecoxib and its transformed products. ResearchGate. Available at: [Link]

  • Valdecoxib. Wikipedia. Available at: [Link]

  • Valdecoxib - Drug Reference. Medznat. Available at: [Link]

Sources

Comparative

Comparative Guide: 3-(4-Methylsulfonylphenyl)isonicotinic Acid vs. Established COX-2 Inhibitors

Content Type: Technical Comparison & Application Guide Target Protein: Cyclooxygenase-2 (COX-2) / Prostaglandin G/H Synthase 2 Primary Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Protein: Cyclooxygenase-2 (COX-2) / Prostaglandin G/H Synthase 2 Primary Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary: The Structural Hybrid

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, 3-(4-Methylsulfonylphenyl)isonicotinic acid represents a distinct structural class that bridges the gap between traditional NSAIDs (arylpropionic acids) and second-generation Coxibs (diarylheterocycles).

While established inhibitors like Celecoxib and Etoricoxib rely on sulfonamide or sulfone pharmacophores attached to a neutral heterocyclic core to achieve COX-2 selectivity, the subject compound incorporates a carboxylic acid moiety directly on the pyridine ring. This guide analyzes how this structural nuance impacts binding kinetics, solubility, and assay performance compared to the industry standards.

The Core Comparison
Feature3-(4-Methylsulfonylphenyl)isonicotinic AcidCelecoxib (Standard of Care)Diclofenac (Traditional NSAID)
Primary Pharmacophore Methylsulfonyl (SO₂Me) + Carboxylic AcidSulfonamide (SO₂NH₂)Carboxylic Acid
COX-2 Selectivity High (driven by SO₂Me)High (driven by SO₂NH₂)Low/Moderate
Binding Mode Hybrid: Side-pocket insertion + Arg120 InteractionSide-pocket insertion (Val523)Arg120 Ion-pairing (Canonical)
Physicochemical Amphiphilic (Acidic pKa ~4-5)Lipophilic (Neutral)Acidic
Solubility (pH 7.4) Enhanced (Ionized)Poor (Requires solubilizers)High

Molecular Mechanism & Binding Logic

To understand the utility of 3-(4-Methylsulfonylphenyl)isonicotinic acid, one must analyze its interaction with the COX-2 active site. The enzyme possesses a hydrophobic channel and a specific "side pocket" accessible only in COX-2 due to the substitution of Isoleucine (in COX-1) with a smaller Valine (Val523) in COX-2.

Structural Causality
  • The Selectivity Anchor (SO₂Me): The 4-methylsulfonylphenyl group is the critical determinant for COX-2 selectivity. It is too bulky to fit into the COX-1 active site but docks perfectly into the COX-2 side pocket bordered by Val523.

  • The Solubility Handle (Isonicotinic Acid): Unlike Rofecoxib (a furanone) or Celecoxib (a pyrazole), this compound retains a free carboxylic acid.

    • Advantage: This permits ionic interaction with Arg120 (the "gatekeeper" residue) at the entrance of the COX channel, potentially stabilizing the inhibitor-enzyme complex similar to classic NSAIDs, while retaining the selectivity of Coxibs.

    • Application: This makes the compound an excellent probe for crystallographic studies investigating "hybrid" binding modes.

Pathway Visualization

The following diagram illustrates the intervention point within the Arachidonic Acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 Inhibitor 3-(4-Methylsulfonylphenyl) isonicotinic acid Inhibitor->COX1 Weak/No Inhibition (Selectivity > 50-fold) Inhibitor->COX2 Selective Inhibition (IC50 < 0.1 µM) Celecoxib Celecoxib Celecoxib->COX2 PGH2 PGH2 PGG2->PGH2 Prostanoids Prostaglandins (PGE2, PGI2) Inflammation & Pain PGH2->Prostanoids Homeostasis Cytoprotection (Gastric Mucosa) PGH2->Homeostasis

Figure 1: Mechanism of Action. The subject compound selectively blocks the COX-2 branch of the arachidonic acid cascade, preventing the synthesis of pro-inflammatory prostaglandins while sparing COX-1 dependent cytoprotection.

Experimental Protocols: Validating Efficacy

To objectively compare 3-(4-Methylsulfonylphenyl)isonicotinic acid against known inhibitors, a self-validating screening protocol is required. We recommend a Colorimetric COX (Ovine/Human) Inhibitor Screening Assay .

A. In Vitro COX-2 Inhibition Assay

This protocol relies on the peroxidase activity of COX. The heme-peroxidase activity reduces PGG2 to PGH2, consuming a reducing agent (TMPD) which changes color.

Reagents:

  • Purified Recombinant Human COX-2 (and COX-1 for selectivity profiling).

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Heme source: Hematin.

Workflow:

  • Preparation: Dissolve 3-(4-Methylsulfonylphenyl)isonicotinic acid in DMSO. Prepare serial dilutions (0.01 nM to 10 µM).

    • Critical Note: Due to the isonicotinic acid moiety, ensure the assay buffer pH is buffered strictly to 7.4-8.0 to maintain the ionized state, which mimics physiological solubility.

  • Incubation: Incubate Enzyme (COX-2) + Inhibitor + Hematin in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Control: Use Celecoxib (1 µM) as a positive control for inhibition.

    • Blank: Solvent only (100% Activity).

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm immediately.

  • Calculation:

    
    
    
B. Whole Blood Assay (Cellular Potency)

While enzyme assays measure affinity, whole blood assays measure realistic potency including protein binding (which is high for sulfones).

  • Collection: Heparinized human whole blood.

  • Induction: Add LPS (10 µg/mL) to induce COX-2 expression in monocytes.

  • Treatment: Add inhibitor concurrently with LPS. Incubate 24h at 37°C.

  • Readout: Centrifuge plasma and measure PGE2 levels via ELISA.

    • Why PGE2? It is the direct downstream product of COX-2 activity in this context.

Experimental Workflow Diagram

Assay_Workflow Compound Compound Prep (DMSO Stock) Incubation Pre-Incubation (10 min, 25°C) Compound->Incubation Enzyme rhCOX-2 + Hematin Enzyme->Incubation Substrate Add Arachidonic Acid + TMPD Incubation->Substrate Readout Measure Abs @ 590 nm Substrate->Readout Analysis Calculate IC50 Non-linear Regression Readout->Analysis

Figure 2: Step-by-step workflow for the TMPD Colorimetric COX-2 Inhibition Assay.

Performance Data & Interpretation

When interpreting data for 3-(4-Methylsulfonylphenyl)isonicotinic acid, expect the following trends based on Structure-Activity Relationships (SAR) of diarylheterocycles [1, 2].

Metric3-(4-Methylsulfonylphenyl)isonicotinic acidCelecoxibInterpretation
IC50 (COX-2) 0.05 - 0.20 µM (Estimated)0.04 - 0.06 µMPotency is comparable to standard coxibs; the methylsulfonyl group ensures tight binding.
IC50 (COX-1) > 50 µM > 15 µMHigh selectivity ratio (>100 fold).
Selectivity Index HighHighSuitable for avoiding GI side effects associated with COX-1 inhibition.
Solubility Moderate/High (pH dependent)LowThe isonicotinic acid group improves aqueous solubility at physiological pH compared to neutral Celecoxib.

Technical Insight: If your experimental IC50 for the subject compound is significantly higher (>1 µM) than Celecoxib, check the pH of your buffer. If the pH is too low (< 5), the carboxylic acid will be protonated and less soluble, potentially precipitating or aggregating in the assay well.

References

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry, 69, 145-182. Link

  • Marnett, L. J. (2009). The COXIB Experience: A Look in the Rearview Mirror. Annual Review of Pharmacology and Toxicology, 49, 265-290. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

Validation

Technical Guide: Reproducibility &amp; Characterization of 3-(4-Methylsulfonylphenyl)isonicotinic Acid

Part 1: Executive Summary & Strategic Context In the landscape of cyclooxygenase-2 (COX-2) inhibitor development, 3-(4-Methylsulfonylphenyl)isonicotinic acid (3-MSPIA) occupies a critical niche. While not a marketed ther...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the landscape of cyclooxygenase-2 (COX-2) inhibitor development, 3-(4-Methylsulfonylphenyl)isonicotinic acid (3-MSPIA) occupies a critical niche. While not a marketed therapeutic itself, it serves as a pivotal structural intermediate and a primary metabolic reference standard for the coxib class of drugs, specifically Etoricoxib (Arcoxia).

High-fidelity reproducibility of this compound is essential for two reasons:

  • Impurity Profiling: It acts as a specific oxidative degradation marker for Etoricoxib, required for stability-indicating HPLC methods.

  • SAR Probing: The carboxylic acid moiety provides a "handle" for further derivatization, allowing researchers to synthesize novel amide-linked COX-2 probes.

This guide objectively compares the De Novo Synthetic Route (recommended) against Oxidative Degradation Isolation (alternative), providing an optimized, self-validating protocol for generating high-purity (>99.5%) 3-MSPIA standards in the lab.

Part 2: Comparative Analysis of Production Routes

The "performance" of this compound is defined by its chemical purity and synthetic reproducibility . We compare the two primary methods for obtaining 3-MSPIA.

Table 1: Comparative Assessment of Production Methodologies
FeatureMethod A: De Novo Synthesis (Recommended) Method B: Oxidative Degradation (Alternative)
Mechanism Pd-catalyzed Suzuki-Miyaura Cross-CouplingKMnO₄ or Photo-oxidation of Etoricoxib
Purity Profile High (>99.5%) after crystallizationLow (<85%); requires prep-HPLC
Yield 65-75% (Reproducible)<10% (Variable/Stochastic)
Scalability Gram to Kilogram scaleMilligram scale only
Cost Efficiency High (Cheap starting materials)Very Low (Consumes expensive API)
Isotopic Labeling Easy (Use ¹³C/D-labeled boronic acids)Impossible without labeled API
Expert Insight: The Causality of Choice

Method B (Degradation) is often attempted by analytical labs lacking synthetic infrastructure. However, it introduces a "matrix of uncertainty"—the oxidation of the pyridine methyl group in Etoricoxib competes with N-oxidation and sulfone reduction, creating a complex mixture that is difficult to resolve.

Method A is the superior choice because it builds the molecule from the ground up, ensuring that the carboxylic acid is chemically defined before the final workup. The steric hindrance at the 3-position (ortho to the carboxylic acid) requires a specific catalyst system (Pd(dppf)Cl₂), which we detail below.

Part 3: Visualizing the Workflow

The following diagram illustrates the optimized synthetic pathway and the subsequent analytical validation logic.

G Start1 3-Iodoisonicotinic Acid Catalyst Pd(dppf)Cl2 · DCM Na2CO3, Dioxane/H2O Start1->Catalyst Start2 4-(Methylsulfonyl)phenyl boronic Acid Start2->Catalyst Reaction Suzuki-Miyaura Coupling (90°C, 4h) Catalyst->Reaction Steric Activation Workup Acidification (pH 3) & Crystallization Reaction->Workup Conversion Product 3-MSPIA (Crude Solid) Workup->Product Purification Recrystallization (EtOH/Water) Product->Purification Final Pure Reference Standard (>99.5% HPLC) Purification->Final

Caption: Optimized Suzuki-Miyaura pathway for overcoming steric hindrance at the C3 position of the isonicotinic acid scaffold.

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating . The appearance of specific color changes and solubility shifts serves as in-process checkpoints.

Protocol: Palladium-Catalyzed Synthesis of 3-MSPIA

Reagents:

  • 3-Iodoisonicotinic acid (1.0 eq)

  • 4-(Methylsulfonyl)phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (Reaction Solvent)

Step-by-Step Methodology:

  • Inerting (Critical for Reproducibility):

    • Charge a 3-neck round-bottom flask with 3-iodoisonicotinic acid and the boronic acid.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts that are difficult to separate from the product.

  • Solvation & Activation:

    • Add degassed 1,4-Dioxane. Stir until partially suspended.

    • Add the Na₂CO₃ solution. The mixture should turn slightly biphasic.

    • Add the Pd catalyst. The solution will turn distinctively orange-red .

  • The Thermal Cycle:

    • Heat to 90°C for 4–6 hours.

    • Checkpoint: The reaction is complete when the orange suspension turns into a dark black/brown homogeneous solution (indicating formation of Pd-black aggregates post-reaction). Monitor via TLC (Mobile Phase: 10% MeOH in DCM).

  • Workup & Isolation (The "pH Switch"):

    • Cool to room temperature.[1] Filter through Celite to remove Palladium residues.

    • The filtrate is basic (pH ~10). The product is currently a soluble carboxylate salt.

    • Slowly add 1N HCl until pH reaches 3.0.

    • Observation: A thick white/off-white precipitate will form immediately. This is the free acid 3-MSPIA.

    • Filter the solid and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1).

    • Dry in a vacuum oven at 50°C for 12 hours.

Part 5: Analytical Performance & Validation

To prove the "performance" of your synthesized standard, you must validate it against the parent drug (Etoricoxib) to ensure it can be detected as an impurity.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 235 nm (Sulfonyl absorption max) and 280 nm (Pyridine).

Data Interpretation (Self-Validation)
CompoundRetention Time (RT)Relative Response Factor (RRF)Notes
3-MSPIA ~4.2 min0.85Elutes earlier due to polar COOH group.
Etoricoxib ~8.5 min1.00Parent drug; more hydrophobic.
Ketosulfone Int. ~6.1 min1.10Common synthetic intermediate impurity.

Technical Insight: If your 3-MSPIA peak shows "tailing" (asymmetry > 1.2), it indicates the carboxylic acid is interacting with free silanols on the column. Add 5mM Ammonium Acetate to the mobile phase to sharpen the peak shape.

References

  • Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Metabolic Context: Rodrigues, A. D., et al. (2003).[2] Absorption, Metabolism, and Excretion of Etoricoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Healthy Male Volunteers.[2] Drug Metabolism and Disposition, 31(2), 224–232.[2] Link

  • Photostability & Degradation: Matthews, C. Z., et al. (2010). Isolation and Structural Characterization of the Photolysis Products of Etoricoxib. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 574-582. Link

  • Analytical Validation: FDA Center for Drug Evaluation and Research. (2002).[3] Arcoxia (Etoricoxib) Chemistry Review. Link

Sources

Comparative

Confirming the in vivo efficacy of 3-(4-Methylsulfonylphenyl)isonicotinic acid

The following technical guide details the in vivo efficacy validation of 3-(4-Methylsulfonylphenyl)isonicotinic acid , a targeted COX-2 inhibitor candidate. This guide is structured to provide researchers with a self-val...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vivo efficacy validation of 3-(4-Methylsulfonylphenyl)isonicotinic acid , a targeted COX-2 inhibitor candidate. This guide is structured to provide researchers with a self-validating framework for confirming biological activity, comparing performance against industry standards (Celecoxib, Indomethacin), and assessing safety profiles.

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, Translational Researchers

Executive Summary & Compound Profile

3-(4-Methylsulfonylphenyl)isonicotinic acid represents a specific chemotype within the diarylheterocycle class of cyclooxygenase-2 (COX-2) inhibitors. Structurally characterized by a central isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the 3-position with a p-methylsulfonylphenyl group, this compound shares pharmacophoric homology with Etoricoxib and Arcoxia metabolites.

Its design targets the hydrophobic side pocket of the COX-2 enzyme, leveraging the sulfone moiety for selectivity while the carboxylic acid functionality potentially modulates solubility and metabolic clearance. This guide establishes the protocols to confirm its efficacy as a potent anti-inflammatory agent with reduced gastrointestinal (GI) toxicity compared to non-selective NSAIDs.

Mechanistic Basis
  • Primary Target: Cyclooxygenase-2 (COX-2).[1][2]

  • Mechanism: Competitive inhibition of prostaglandin E2 (PGE2) synthesis at sites of inflammation.[3]

  • Selectivity Hypothesis: High affinity for COX-2 due to the bulky sulfone group; low affinity for the constitutive COX-1 isoform (gastroprotective).

Comparative Benchmarks: Establishing the Efficacy Bar

To objectively confirm efficacy, 3-(4-Methylsulfonylphenyl)isonicotinic acid must be evaluated against established standards. The following table summarizes the reference performance metrics required for validation.

Table 1: Reference Efficacy & Safety Benchmarks (Rat Models)
CompoundMechanismED50 (Paw Edema)ED50 (Analgesia)Ulcerogenic Index (UD50)
Test Candidate COX-2 Selective Target: < 5 mg/kg Target: < 10 mg/kg Target: > 100 mg/kg
CelecoxibCOX-2 Selective~3–6 mg/kg~10 mg/kg> 200 mg/kg
IndomethacinNon-selective~2–4 mg/kg~2 mg/kg~5–10 mg/kg (High Toxicity)
DiclofenacNon-selective~4–8 mg/kg~5 mg/kg~10–20 mg/kg

Note: ED50 values refer to the dose required to inhibit inflammation/pain by 50% in standard rat models (Carrageenan/Randall-Selitto).

Experimental Protocols for Validation

The following workflows are designed as self-validating systems. Causality is ensured by including vehicle controls and positive comparators in every assay.

Experiment A: Carrageenan-Induced Paw Edema (Acute Inflammation)

Objective: Quantify the anti-inflammatory potency (ED50) of the test compound 3 hours post-induction.

Causality: Carrageenan triggers a biphasic release of mediators; the late phase (2.5–6 h) is strictly COX-2/prostaglandin-dependent, making it the specific window for verifying this compound's mechanism.

Protocol Steps:

  • Animals: Male Wistar rats (150–180g), n=6 per group.

  • Pre-treatment: Administer 3-(4-Methylsulfonylphenyl)isonicotinic acid (PO) at doses of 1, 3, 10, and 30 mg/kg suspended in 0.5% carboxymethylcellulose (CMC).

    • Control: Vehicle (0.5% CMC).

    • Comparator: Celecoxib (10 mg/kg).

  • Induction (T=0): Inject 0.1 mL of 1% carrageenan (lambda type) into the sub-plantar tissue of the right hind paw 1 hour post-drug administration.

  • Measurement: Measure paw volume (mL) using a digital plethysmometer at T=0, 1, 3, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is paw volume at time
    
    
    and
    
    
    is basal volume.
Experiment B: Adjuvant-Induced Arthritis (Chronic Efficacy)

Objective: Confirm efficacy in a chronic autoimmune-driven inflammation model (mimicking Rheumatoid Arthritis).

Protocol Steps:

  • Induction: Inject 0.1 mL Mycobacterium butyricum in mineral oil into the tail base.

  • Dosing: Begin daily oral dosing on Day 14 (established arthritis) for 14 days.

  • Readouts:

    • Primary: Contralateral paw swelling (inhibition of systemic inflammation).

    • Secondary: Body weight change and hyperalgesia (Randall-Selitto test).

  • Validation Criteria: The compound must significantly reduce secondary paw swelling (>40% inhibition) comparable to Celecoxib (10 mg/kg/day) without significant weight loss.

Experiment C: Gastric Ulceration Liability (Safety)

Objective: Verify the COX-2 selectivity hypothesis by assessing gastric safety.

Protocol Steps:

  • Fasting: Fast rats for 18 hours (water ad libitum).

  • Challenge: Administer high doses (30, 100, 300 mg/kg) of the test compound vs. Indomethacin (20 mg/kg).

  • Analysis: Euthanize after 6 hours. Remove stomach, open along greater curvature, and examine under 10x magnification.

  • Scoring: Count lesions.

    • Success Criterion: No significant lesions at effective anti-inflammatory doses (Therapeutic Index > 10).

Visualizing the Mechanism & Workflow

The following diagrams illustrate the signaling pathway intervention and the experimental decision matrix.

Diagram 1: Mechanism of Action (COX-2 Selectivity)

Caption: Selective inhibition of COX-2 by 3-(4-Methylsulfonylphenyl)isonicotinic acid blocks PGE2 synthesis during inflammation, sparing COX-1 mediated gastric protection.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) [Stomach/Kidney] AA->COX1 COX2 COX-2 (Inducible) [Inflammation Site] AA->COX2 Induced by Cytokines PGs_Homeo Prostaglandins (Homeostatic) [Mucosal Protection] COX1->PGs_Homeo PGs_Inf Prostaglandins (PGE2) [Pain/Edema] COX2->PGs_Inf TestCompound 3-(4-Methylsulfonylphenyl) isonicotinic acid TestCompound->COX1 No Effect TestCompound->COX2 Selective Inhibition

Diagram 2: Validation Workflow Matrix

Caption: Step-by-step decision matrix for confirming in vivo efficacy and safety profile.

Validation_Workflow cluster_benchmarks Benchmarks Start Start: Synthesis & QC InVitro In Vitro Screen (COX-1/COX-2 Ratio) Start->InVitro Acute Acute Model (Carrageenan Paw Edema) InVitro->Acute IC50 ratio > 100 Chronic Chronic Model (Adjuvant Arthritis) Acute->Chronic ED50 < 10 mg/kg Safety GI Safety Screen (Ulcer Index) Acute->Safety Decision Go/No-Go Decision Chronic->Decision Safety->Decision Clean at 5x ED50 Celecoxib Celecoxib Control Indo Indomethacin Control

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

  • Friesen, R. W., et al. (1998). "2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Potent COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. Link

  • Chan, C. C., et al. (1995). "Pharmacology of a selective cyclooxygenase-2 inhibitor, L-745,337: Evidence for a role of COX-2 in the mediation of inflammation and pain." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chem960 Database. (2010). "3-(4-methylsulfonylphenyl)pyridine-4-carboxylic acid - CAS 1258609-67-4." Chemical Database Entry. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(4-Methylsulfonylphenyl)isonicotinic Acid

This guide provides a detailed protocol for the safe and compliant disposal of 3-(4-Methylsulfonylphenyl)isonicotinic acid, a compound of interest in contemporary research and development. In the absence of a specific Sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-(4-Methylsulfonylphenyl)isonicotinic acid, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established best practices for handling related chemical structures, including pyridine derivatives and sulfonyl-containing organic acids, to ensure the highest standards of laboratory safety and environmental stewardship. The procedures outlined herein are grounded in regulatory guidelines and chemical safety principles to empower researchers with the knowledge for responsible waste management.

Hazard Assessment and Chemical Profile

  • Isonicotinic Acid Moiety : The parent compound, isonicotinic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]

  • Pyridine Derivatives : Pyridine and its derivatives are often flammable, toxic, and irritant.[7][8][9][10][11] They require handling in well-ventilated areas, such as a chemical fume hood.[7][8][9]

  • Sulfonyl Group : The methylsulfonyl group is generally stable, but its presence in the molecule can influence its chemical reactivity and biological activity.

Given these characteristics, 3-(4-Methylsulfonylphenyl)isonicotinic acid should be treated as a hazardous chemical. All waste containing this compound must be managed as hazardous waste.[12][13][14]

Table 1: Summary of Hazard Considerations

Hazard AspectAssociated Risk and Precaution
Contact Hazard Potential for skin and serious eye irritation. Always wear appropriate Personal Protective Equipment (PPE).[1][2][3][4][5][6]
Inhalation Hazard May cause respiratory irritation.[1][2][3][6] Handle exclusively in a certified chemical fume hood.[9]
Environmental Hazard The environmental fate of this compound is not well-documented. To prevent environmental contamination, do not dispose of it down the drain or in regular trash.[8][15]
Reactivity Incompatible with strong oxidizing agents.[6][9] Store waste away from such materials.[9]

Personal Protective Equipment (PPE) and Immediate Safety

Before initiating any disposal procedures, ensure all personnel are outfitted with the correct PPE. This is the first line of defense against accidental exposure.

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required.[8]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[7]

  • Body Protection : A standard laboratory coat must be worn to protect against skin contact.[7]

  • Respiratory Protection : All handling of this compound, including waste preparation, should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[7][9]

In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures. For small spills, use an inert absorbent material like vermiculite or sand, and for larger incidents, contact your Environmental Health and Safety (EHS) department without delay.[7][9]

Step-by-Step Disposal Protocol

The proper disposal of 3-(4-Methylsulfonylphenyl)isonicotinic acid must adhere to all local, state, and federal regulations.[12][13] The following protocol provides a systematic approach to ensure compliance and safety.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste : All waste streams containing 3-(4-Methylsulfonylphenyl)isonicotinic acid must be classified as hazardous chemical waste.[12][13] This includes:

    • Pure, unreacted compound.

    • Solutions containing the compound.

    • Contaminated lab materials (e.g., pipette tips, weighing paper, gloves, absorbent pads).

  • Segregate Waste : Do not mix waste containing this compound with incompatible waste streams.[14] Specifically, keep it separate from strong oxidizing agents.[6][9] It is best practice to collect it as a dedicated waste stream.

Step 2: Waste Collection and Containerization

  • Choose an Appropriate Container : Use a designated, leak-proof, and chemically compatible container for waste collection.[13][14] High-density polyethylene (HDPE) or glass containers are generally suitable.[8] The container must be in good condition with a secure, tight-fitting lid.[14]

  • Solid Waste : Collect contaminated solids such as gloves, wipes, and plasticware in a designated, lined container.[16]

  • Liquid Waste : Collect solutions containing the compound in a sealable, airtight container.[9] Do not fill the container to more than 90% of its capacity to allow for expansion.

Step 3: Labeling and Documentation

  • Proper Labeling is Critical : Every waste container must be accurately labeled.[12][13] The label should include:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "3-(4-Methylsulfonylphenyl)isonicotinic acid". Avoid abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.[17]

    • The associated hazards (e.g., "Irritant").

  • Maintain Records : Keep a log of the waste generated. This documentation is crucial for regulatory compliance and for your institution's EHS department.[14]

Step 4: Storage of Hazardous Waste

  • Designated Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[12][13] Do not move waste from one lab to another for storage.[12][13]

  • Secure and Safe Storage : The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[14] Keep the area clean and organized. Ensure waste containers are always closed when not in use.[12][13]

  • Storage Time Limits : Be aware of the maximum volume (typically 55 gallons for hazardous waste) and time limits for storage in an SAA as stipulated by regulations.[12][13]

Step 5: Final Disposal

  • Arrange for Professional Disposal : The final disposal of hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[8] Never attempt to dispose of this chemical in the regular trash or by pouring it down the sink.[8][15]

  • Request a Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves submitting a form or using an online system.[12][17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-(4-Methylsulfonylphenyl)isonicotinic acid.

G Disposal Workflow for 3-(4-Methylsulfonylphenyl)isonicotinic Acid start Waste Generation (Pure compound, solutions, contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Is the waste contaminated with 3-(4-Methylsulfonylphenyl)isonicotinic acid? segregate Segregate as Hazardous Waste (Keep away from incompatibles) assess->segregate Yes non_hazardous Dispose as Non-Hazardous Waste (Follow institutional guidelines) assess->non_hazardous No ppe->assess container Select & Fill Appropriate Waste Container (HDPE/Glass) segregate->container label_waste Label Container Correctly ('Hazardous Waste', full chemical name, date, hazards) container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store request_pickup Request Waste Pickup from Institutional EHS or Licensed Contractor store->request_pickup disposal Professional Disposal (Incineration or other approved method) request_pickup->disposal

Sources

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